

# Technical Support Center: DNA Precipitation with Isopropanol

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## Compound of Interest

Compound Name: *Isopropyl alcohol*

CAS No.: 8003-15-4

Cat. No.: B3434983

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing salt co-precipitation during DNA isolation with isopropanol.

## Frequently Asked Questions (FAQs)

Q1: Why do salts co-precipitate with my DNA when using isopropanol?

Salts are more likely to co-precipitate with DNA during isopropanol precipitation because they are generally less soluble in isopropanol compared to ethanol.<sup>[1][2][3]</sup> DNA precipitation requires neutralizing the negative charge on its phosphate backbone, which is achieved by adding a salt (e.g., sodium acetate).<sup>[2][4][5][6]</sup> Isopropanol, being less polar than ethanol, reduces the solubility of both the DNA and the salts, leading to their simultaneous precipitation.<sup>[6]</sup>

Q2: What is the primary advantage of using isopropanol over ethanol for DNA precipitation?

The main advantage of using isopropanol is that a smaller volume is required to precipitate DNA (typically 0.6-0.7 volumes of isopropanol versus 2-2.5 volumes of ethanol).<sup>[1][2][4]</sup> This is

particularly beneficial when working with large sample volumes that may not fit into a single centrifuge tube if ethanol were used.[1][2]

Q3: Can I chill my sample after adding isopropanol to increase DNA yield?

Chilling the isopropanol-sample mixture can increase the yield of precipitated DNA, especially with low concentrations of nucleic acids.[1][2] However, this practice significantly increases the risk of co-precipitating salts.[1][2] It is generally recommended to perform isopropanol precipitation at room temperature.[1][3][4][7][8] If you must chill your sample, it is crucial to perform multiple washes with 70% ethanol to remove the excess salts.[1][5]

Q4: The DNA pellet is difficult to see after isopropanol precipitation. Is this normal?

Yes, it is normal for a DNA pellet precipitated with isopropanol to be glassy and difficult to see, especially compared to a pellet from an ethanol precipitation.[1][2] The pellet should become more visible and white after washing with 70% ethanol.[1][2] To avoid losing the pellet, it is good practice to mark the side of the tube where the pellet is expected to form before centrifugation.[7]

## Troubleshooting Guide: Preventing Salt Co-Precipitation

This guide addresses common issues related to salt contamination during isopropanol DNA precipitation.

Problem	Possible Cause	Solution
Low 260/230 ratio in spectrophotometer reading	Salt contamination in the final DNA sample.	<p>1. Optimize Washing: Wash the DNA pellet thoroughly with room-temperature 70% ethanol. This step is critical for removing co-precipitated salts. [4][8] For stubborn contamination, perform two washes.[9]</p> <p>2. Precipitation Temperature: Perform the isopropanol precipitation at room temperature to minimize salt precipitation.[1][3][4][7][8]</p>
White, crystalline pellet	High concentration of co-precipitated salts.	<p>1. Correct Salt Concentration: Ensure the final salt concentration in your DNA solution is correct before adding isopropanol (e.g., 0.3 M for sodium acetate).[4][8]</p> <p>2. Thorough Washing: Gently break up the pellet in 70% ethanol to ensure all salt is washed away, then re-pellet by centrifugation.[9]</p>
DNA sample is difficult to resuspend	Residual salts or isopropanol in the pellet.	<p>1. Complete Drying: Ensure the pellet is completely air-dried to remove all traces of isopropanol and ethanol before resuspension.[8]</p> <p>2. Proper Washing: A thorough wash with 70% ethanol helps to replace the less volatile isopropanol, making the DNA easier to redissolve.[4][8]</p> <p>3. Resuspension Buffer: Use a slightly alkaline buffer (pH 7.5-</p>

8.0) to resuspend the DNA, as DNA is less soluble in acidic solutions.[\[4\]\[8\]](#) Gentle heating (55°C) can aid in dissolving high-molecular-weight DNA.[\[8\]](#)

Downstream enzymatic reactions are inhibited

Presence of residual salts in the purified DNA.

1. Re-purify the Sample: If salt contamination is suspected, you can re-precipitate the DNA using the optimized protocol below, paying close attention to the washing steps. 2. Use a Purification Kit: Consider using a spin-column-based purification kit to remove salts and other impurities.[\[10\]\[11\]](#)

## Experimental Protocol: DNA Precipitation with Isopropanol and Salt Removal

This protocol provides a detailed methodology for precipitating DNA using isopropanol while minimizing salt co-precipitation.

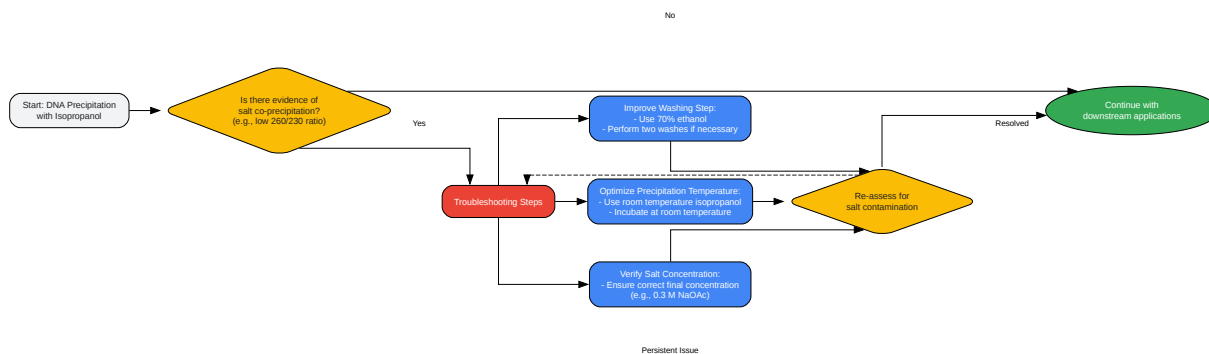
Materials:

- DNA sample in aqueous solution
- 3 M Sodium Acetate (pH 5.2)
- 100% Isopropanol (room temperature)
- 70% Ethanol (room temperature or cold)
- Nuclease-free water or TE buffer (pH 8.0)
- Microcentrifuge
- Pipettes and nuclease-free tips

#### Procedure:

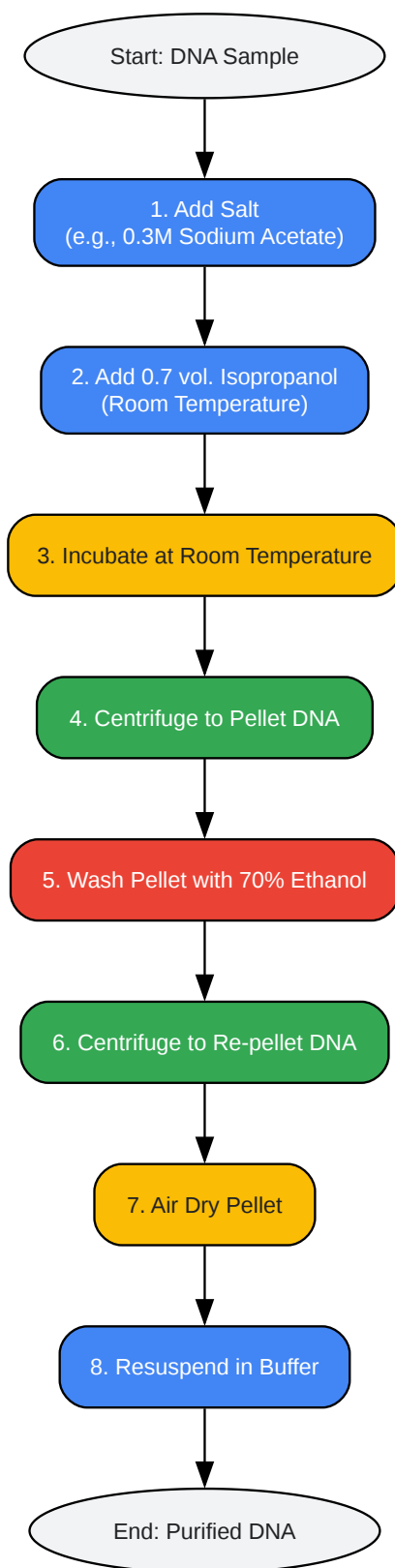
- **Adjust Salt Concentration:** Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to your DNA sample to achieve a final concentration of 0.3 M. Mix gently by inverting the tube.
- **Add Isopropanol:** Add 0.6 to 0.7 volumes of room-temperature 100% isopropanol to the sample.<sup>[4][7][8]</sup> Mix well by inverting the tube several times until a precipitate becomes visible.
- **Incubate at Room Temperature:** Incubate the mixture at room temperature for 5-10 minutes. Avoid incubating on ice to prevent salt precipitation.<sup>[2]</sup>
- **Centrifugation:** Centrifuge the sample at 10,000-15,000 x g for 15-30 minutes at 4°C.<sup>[4]</sup> The centrifugation is performed at a low temperature to prevent overheating of the sample by the centrifuge.<sup>[4]</sup>
- **Decant Supernatant:** Carefully decant the supernatant without disturbing the DNA pellet. The pellet may be clear and difficult to see.<sup>[1][2]</sup>
- **Wash with 70% Ethanol:** Add at least 1 mL of room-temperature 70% ethanol to the pellet. Gently invert the tube a few times to wash the pellet and the tube walls. This step is crucial for removing co-precipitated salts.<sup>[4][8]</sup>
- **Centrifuge Again:** Centrifuge at 10,000-15,000 x g for 5-15 minutes at 4°C.<sup>[4][8]</sup>
- **Dry the Pellet:** Carefully decant the ethanol. Remove any remaining liquid with a pipette. Air-dry the pellet for 5-20 minutes. Do not over-dry, as this can make the DNA difficult to resuspend.<sup>[7]</sup>
- **Resuspend DNA:** Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer (pH 8.0).

## Visual Guides



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Caption: Troubleshooting workflow for salt co-precipitation in DNA isopropanol precipitation.



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Caption: Experimental workflow for DNA precipitation with isopropanol.

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